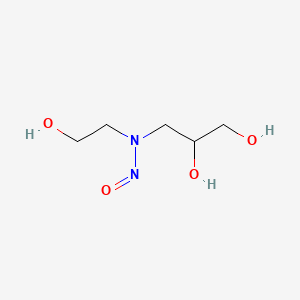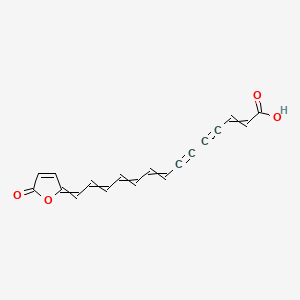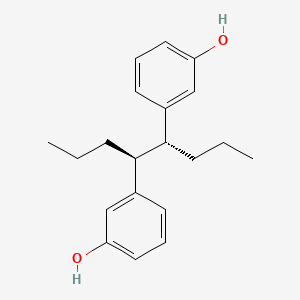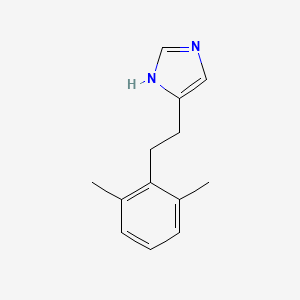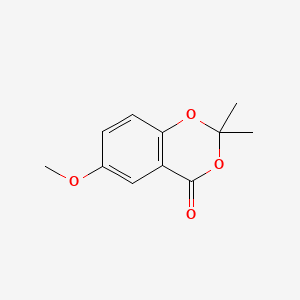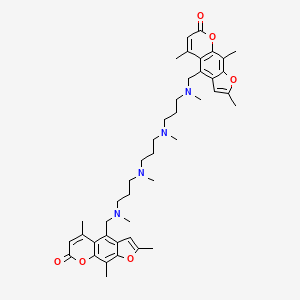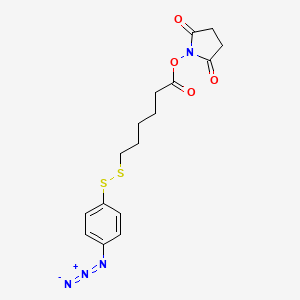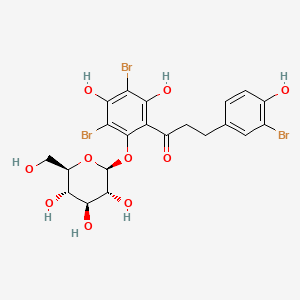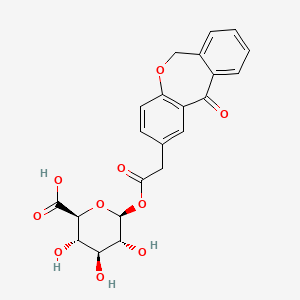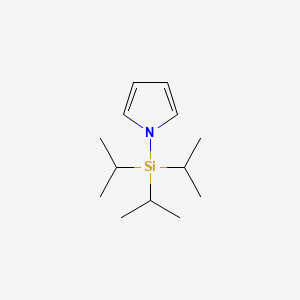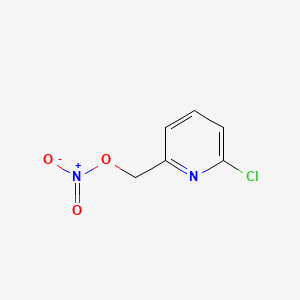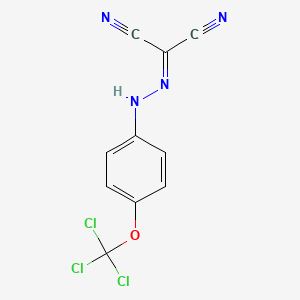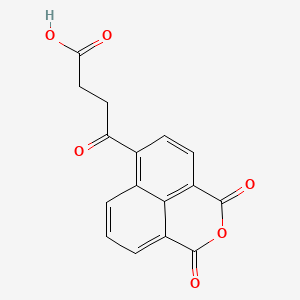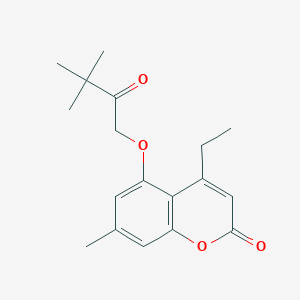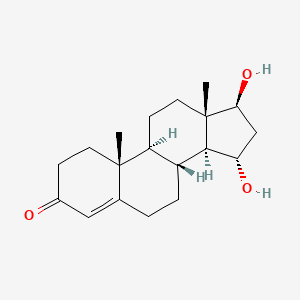
15-Hydroxytestosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
15-Hydroxytestosterone belongs to the class of organic compounds known as androgens and derivatives . These are 3-hydroxylated C19 steroid hormones that favor the development of masculine characteristics . They also show profound effects on scalp and body hair in humans .
Synthesis Analysis
The light-driven selective hydroxylation of testosterone into 15β-hydroxytestosterone was achieved using whole-cells of the unicellular cyanobacterium Synechocystis sp. PCC 6803 expressing the heterologous CYP450 monooxygenase, CYP110D1 . The reaction conditions including cell density, aeration, and substrate concentration were optimized .
Molecular Structure Analysis
The molecular formula of 15-Hydroxytestosterone is C19H28O3 . It has a molecular weight of 304.42 . The stereochemistry is absolute with 7 defined stereocenters .
Chemical Reactions Analysis
The selective hydroxylation of steroids through chemical synthesis is a complex reaction with a high environmental impact . The use of photoautotrophic microorganisms expressing heterologous monooxygenases could overcome this problem by fueling the reaction with electrons and O2 derived from the light-dependent oxidation of water, occurring during photosynthesis .
Physical And Chemical Properties Analysis
15-Hydroxytestosterone has a molecular weight of 304.42 . It is a fat-soluble compound .
properties
CAS RN |
2226-70-2 |
|---|---|
Product Name |
15-Hydroxytestosterone |
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,15S,17S)-15,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)16(22)10-15(21)17(13)19/h9,13-17,21-22H,3-8,10H2,1-2H3/t13-,14+,15+,16+,17-,18+,19-/m1/s1 |
InChI Key |
KYGUQDTWUBBBSD-MJVYMRHDSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@H](C[C@@H]4O)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3C(CC4O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3C(CC4O)O)C |
Other CAS RN |
2226-70-2 |
Pictograms |
Irritant; Health Hazard |
synonyms |
15 alpha-hydroxytestosterone 15-hydroxytestosterone 15-hydroxytestosterone, (15beta,17beta)-isomer 15-hydroxytestosterone, (17 beta)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



